N-(4-bromophenyl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide
Description
N-(4-bromophenyl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide is a synthetic compound featuring a thiazolidin-4-one core substituted with a 2,4-dioxo moiety and an acetamide group linked to a 4-bromophenyl ring. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S/c12-7-1-3-8(4-2-7)13-9(15)5-14-10(16)6-18-11(14)17/h1-4H,5-6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTVYOXVJVUNAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its pharmacological significance.
- Molecular Formula : C11H9BrN2O3S
- Molar Mass : 329.17 g/mol
- CAS Number : 592549-60-5
Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives, including this compound, have been extensively studied. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi.
Case Study: Antimicrobial Screening
In a study evaluating the antimicrobial activity of thiazolidinone derivatives, the following results were reported:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Fungal Activity |
|---|---|---|---|
| d1 | Moderate | Weak | Moderate |
| d2 | Strong | Moderate | Weak |
| d3 | Weak | Strong | Strong |
The study utilized the turbidimetric method to assess the effectiveness of these compounds against bacterial and fungal species, showing promising results for some derivatives .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
Case Study: Anticancer Screening
A notable investigation focused on the anticancer activity of thiazolidinone derivatives against the MCF7 breast cancer cell line. The results indicated:
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| d6 | 10 | Highly Active |
| d7 | 15 | Active |
| d8 | 30 | Moderate |
The Sulforhodamine B (SRB) assay was employed to determine cell viability post-treatment, revealing that compounds d6 and d7 exhibited significant cytotoxic effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the thiazolidinone core is crucial for its antimicrobial and anticancer activities. Modifications to the phenyl ring and substituents on the thiazolidinone scaffold can enhance or diminish biological efficacy.
Key Findings in SAR Studies
- Substituent Effects : Electron-withdrawing groups on the phenyl ring improve antimicrobial activity.
- Core Structure Importance : The thiazolidinone ring system is essential for maintaining bioactivity across various derivatives .
- Hydrophobic Interactions : Molecular docking studies suggest that hydrophobic interactions play a significant role in binding affinity to target proteins involved in cancer progression .
Scientific Research Applications
Anti-Diabetic Activity
Thiazolidinediones (TZDs), including derivatives like N-(4-bromophenyl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide, have been studied for their ability to enhance insulin sensitivity. Research indicates that compounds with the thiazolidinedione structure can inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. A study predicted that hybrid molecules combining thiazolidinediones with other active groups could enhance these inhibitory effects, suggesting a promising avenue for developing new anti-diabetic agents .
Anti-Cancer Potential
The compound's structure allows it to interact with multiple biological targets, making it a candidate for cancer therapy. Thiazolidinediones have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies indicate that modifications to the thiazolidinedione framework can enhance anti-cancer activity by improving selectivity and reducing side effects .
Antioxidant Properties
Research has also highlighted the antioxidant potential of thiazolidinedione derivatives. Compounds like this compound may scavenge free radicals and reduce oxidative stress in cells, contributing to their therapeutic efficacy against various diseases linked to oxidative damage .
Case Studies
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Modifications in Thiazolidinone Derivatives
The target compound shares structural similarities with several analogues, differing primarily in substituents on the phenyl ring and thiazolidinone core:
- Pyridazinone derivatives: Compounds like N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide replace the thiazolidinone with a pyridazinone ring. These exhibit mixed FPR1/FPR2 agonist activity, activating calcium mobilization in neutrophils .
- Thiophene-containing analogues: N-(4-Bromophenyl)-2-(2-thienyl)acetamide substitutes the thiazolidinone with a thiophene ring, showing antimycobacterial activity .
- Trifluoromethyl and methoxy variants: Compounds such as N-(3,5-bis(trifluoromethyl)phenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide introduce electron-withdrawing groups (e.g., trifluoromethyl) or methoxy substituents, enhancing α-glucosidase inhibition (37–63% activity) .
Table 1: Key Structural Variations and Their Impacts
Enzyme Inhibition
The thiazolidinone core is critical for enzyme interactions. For example:
Receptor Agonism/Antagonism
- FPR2-specific activity: Pyridazinone analogues like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as potent FPR2 agonists, inducing chemotaxis in neutrophils .
Antimicrobial and Antimycobacterial Activity
Melting Points and Solubility
- Target compound : Melting point data are unavailable in the evidence, but analogues with similar structures (e.g., N-[3,5-bis(trifluoromethyl)phenyl]-...acetamide) show melting points of 158–217°C .
- Synthetic yields: Thiazolidinone derivatives are typically synthesized in 40–73% yields via cycloaddition or condensation reactions , comparable to the target compound’s hypothetical synthesis.
Table 2: Physicochemical Properties of Selected Analogues
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The classical approach involves cyclocondensation of thiourea with diethyl oxalate in the presence of acidic catalysts. For instance, 2,4-thiazolidinedione (TZD) is synthesized by refluxing thiourea and diethyl oxalate in ethanol with hydrochloric acid, yielding a white crystalline solid (mp: 120–122°C). Modifications to this method include substituting thiourea with N-substituted derivatives to introduce variability at the 3-position of the TZD ring.
Knoevenagel Condensation for 5-Substituted TZDs
To functionalize the 5-position of the TZD ring, Knoevenagel condensation is employed. A mixture of TZD, aromatic aldehydes (e.g., benzaldehyde), and piperidine in ethanol under reflux for 24 hours produces 5-arylidene-TZD derivatives. This step is critical for introducing electrophilic substituents that enhance downstream reactivity.
The introduction of the acetic acid side chain at the 3-position of the TZD core is achieved through alkylation:
Ethyl 2-Bromoacetate-Mediated Alkylation
A solution of 5-substituted TZD (1 mmol) and ethyl 2-bromoacetate (2 mmol) in acetone is refluxed for 24 hours with potassium carbonate (2 mmol) as a base. After solvent evaporation, the intermediate ethyl ester is hydrolyzed using glacial acetic acid and hydrochloric acid (4:1 v/v) to yield the carboxylic acid derivative. For example, 2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetic acid is obtained in 96% yield (mp: 226–228°C).
Key Reaction Conditions:
-
Solvent: Acetone or dimethylformamide (DMF)
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Base: Potassium carbonate or triethylamine
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Temperature: Reflux (60–80°C)
-
Reaction Time: 12–24 hours
Amide Coupling with 4-Bromoaniline
The final step involves coupling the carboxylic acid derivative with 4-bromoaniline to form the target acetamide. Two coupling strategies are prevalent:
OxymaPure/DIC-Mediated Coupling
A mixture of the TZD-acetic acid derivative (1 mmol), OxymaPure (1 mmol), and N,N′-diisopropylcarbodiimide (DIC; 1.1 mmol) in DMF is preactivated at 0°C for 5 minutes. 4-Bromoaniline (1 mmol) is added dropwise, and the reaction is stirred at 0°C for 1 hour, followed by overnight stirring at room temperature. Workup includes extraction with ethyl acetate and washing with HCl/Na2CO3 to yield the crude product, which is recrystallized from ethanol.
Representative Yield: 97% for N-(4-bromophenyl)-2-(2,4-dioxothiazolidin-3-yl)acetamide .
Chloroacetyl Chloride Route
Alternative methods involve reacting 4-bromoaniline with chloroacetyl chloride in dichloromethane (DCM) and potassium carbonate to form an intermediate chloroacetamide. Subsequent nucleophilic substitution with TZD derivatives in methanol under reflux yields the target compound.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
¹H-NMR (DMSO-d₆, δ ppm):
¹³C-NMR (DMSO-d₆, δ ppm):
Melting Point and Elemental Analysis
-
Elemental Analysis (C₁₃H₁₀BrN₂O₃S):
Optimization and Challenges
Solvent and Catalyst Selection
DMF outperforms ethanol and DCM in coupling reactions due to superior solubility of intermediates. Piperidine (2–5 mol%) accelerates Knoevenagel condensations, reducing reaction times from 24 to 12 hours.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintaining 60–80°C during condensation to avoid side reactions (e.g., ring-opening) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
- Catalyst Use : Bases like piperidine accelerate Knoevenagel reactions .
How is structural characterization performed for this compound?
Q. Basic Characterization Techniques :
- NMR Spectroscopy : H and C NMR confirm the thiazolidinone ring, acetamide linkage, and bromophenyl substituents. Key signals:
- Thiazolidinone C=O at ~170 ppm in C NMR .
- Aromatic protons (4-bromophenyl) at 7.3–7.6 ppm in H NMR .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 367.2) .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-Br) .
Q. Advanced Methods :
- X-ray Crystallography : Resolves stereochemistry and confirms Z-configuration of substituents .
What in vitro biological assays are recommended for initial screening?
Q. Basic Screening Protocols :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations .
- Anti-inflammatory Testing : COX-2 inhibition assay using ELISA .
- Antimicrobial Screening : Disk diffusion against Gram-positive/negative bacteria .
Q. Data Interpretation :
- IC values <50 μM suggest therapeutic potential .
- Zone of inhibition >15 mm indicates antimicrobial efficacy .
How can researchers resolve contradictions in reported biological activity data?
Q. Advanced Methodological Approach :
Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤1%) .
Target-Specific Assays : Use fluorescence polarization for enzyme inhibition (e.g., HDAC or kinase targets) .
Structural Confirmation : Verify compound stability under assay conditions via LC-MS to rule out degradation .
Case Study : Discrepancies in IC values for HDAC inhibition were resolved by confirming intact compound structure post-assay .
What strategies are effective for structure-activity relationship (SAR) studies?
Q. SAR Design :
- Substituent Variation : Modify bromophenyl with chloro/fluoro analogs to assess halogen effects on potency .
- Core Modifications : Replace thiazolidinone with pyrazinone to study ring flexibility .
Q. Key Findings :
- Electron-Withdrawing Groups (e.g., -Br) enhance anticancer activity by 30% compared to -CH .
- Z-Configuration : Critical for binding to PPARγ (anti-diabetic targets) .
Q. Table 1. SAR Insights :
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Bromophenyl | ↑ Anticancer activity | |
| Thiazolidinone → Pyrazinone | ↓ COX-2 inhibition | |
| Z → E isomerization | Loss of PPARγ binding |
How can computational methods aid in mechanistic studies?
Q. Advanced Computational Tools :
- Molecular Docking : AutoDock Vina to predict binding modes with PPARγ or HDAC8 (e.g., ΔG < -8 kcal/mol suggests strong binding) .
- MD Simulations : GROMACS for stability analysis of ligand-target complexes (≥50 ns trajectories) .
- QSAR Modeling : Use MOE to correlate substituent hydrophobicity (ClogP) with cytotoxicity .
Example : Docking revealed hydrogen bonding between the dioxo-thiazolidine core and HDAC8 catalytic residues .
What are the stability challenges under physiological conditions?
Q. Degradation Pathways :
- Hydrolysis : Thiazolidinone ring opens at pH > 8.0 .
- Photoinstability : Decomposition under UV light (λ = 254 nm) .
Q. Mitigation Strategies :
- Buffered Solutions : Use phosphate buffer (pH 7.4) for in vitro studies .
- Light Protection : Store compounds in amber vials .
How to study multi-target interactions for polypharmacology applications?
Q. Advanced Techniques :
- Thermal Shift Assay : Monitor target protein stability upon binding .
- Kinobeads Profiling : Identify off-target kinase interactions .
- Transcriptomics : RNA-seq to map downstream gene regulation .
Example : Kinobeads revealed unexpected CDK2 inhibition, suggesting anti-proliferative synergy .
What analytical methods validate purity for in vivo studies?
Q. QC Protocols :
- HPLC-DAD : Purity ≥98% with symmetry factor 0.9–1.1 .
- Elemental Analysis : C, H, N within ±0.4% of theoretical values .
- Residual Solvent Testing : GC-MS to ensure DMSO <500 ppm .
How to address low solubility in biological assays?
Q. Formulation Strategies :
- Co-solvents : 10% PEG-400 in PBS improves solubility to >1 mM .
- Nanoformulation : Liposomal encapsulation increases bioavailability 3-fold .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
